molecular formula C20H13Cl3N2OS B2549825 6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478042-89-6

6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2549825
CAS No.: 478042-89-6
M. Wt: 435.75
InChI Key: GHPSWXYVLYTUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: 6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile
Molecular Formula: C₂₀H₁₃Cl₃N₂OS
Molecular Weight: 435.75 g/mol
Key Features:

  • A pyridinecarbonitrile derivative with a 4-chlorophenyl group at position 6, a 2,6-dichlorobenzyl substituent at position 1, and a methylsulfanyl group at position 2.
  • Registered under multiple identifiers, including ZINC03105322 and AKOS005090635, indicating its relevance in drug discovery and chemical libraries .

Properties

IUPAC Name

6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2OS/c1-27-19-9-18(12-5-7-13(21)8-6-12)25(20(26)14(19)10-24)11-15-16(22)3-2-4-17(15)23/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPSWXYVLYTUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1-Benzyl Group)

The 2,6-dichlorobenzyl group at position 1 distinguishes the target compound from analogs. Key comparisons include:

Compound Name Substituent at N1 Molecular Weight (g/mol) H-Bond Acceptors Key Identifiers/Suppliers
Target Compound 2,6-Dichlorobenzyl 435.75 3 ZINC03105322
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Benzyl 401.89 3 CHEMBL1547693
6-(4-Chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-Methoxybenzyl 393.84 4 InChIKey: RJNNSGKYWYCXAV

Key Findings :

  • The 4-methoxybenzyl analog introduces an additional H-bond acceptor (methoxy oxygen), which may enhance polar interactions in biological systems .

Substituent Variations at Position 4 (Methylsulfanyl Group)

The methylsulfanyl (SMe) group at position 4 is critical for electronic and steric effects:

Compound Name Substituent at C4 Molecular Weight (g/mol) Key Identifiers/Suppliers
Target Compound Methylsulfanyl 435.75 AKOS005090635
6-(4-Chlorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile Methylsulfanyl 301.77 ZINC3128242
6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile None (H atom) 402.68 N/A

Key Findings :

  • Removal of the methylsulfanyl group (e.g., in the 2-oxo analog) reduces molecular weight by ~33 g/mol and eliminates a sulfur-based pharmacophore, likely diminishing hydrophobic interactions .

Heterocyclic Modifications in the Core Structure

Several analogs replace the pyridine ring with fused heterocycles:

Compound Name Core Structure Molecular Weight (g/mol) Key Identifiers/Suppliers
Target Compound Pyridinecarbonitrile 435.75 MolPort-002-868-742
6-(4-Chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one Thiazolo-pyrimidinone 291.74 ZINC4089142
6-(4-Chlorophenyl)-2-(naphthalen-2-yloxy)-4-(trifluoromethyl)pyridine-3-carbonitrile Pyridinecarbonitrile with trifluoromethyl 455.85 AKOS005095274

Key Findings :

  • The thiazolo-pyrimidinone analog has a lower molecular weight (~291 g/mol) and a fused heterocycle, which may improve metabolic stability .

Commercial Availability and Supplier Diversity

The target compound is supplied by Advanced Technology & Industrial Co., Ltd. In contrast:

  • 6-(4-Chlorophenyl)-2,3-Dihydro-2,2-Dimethyl-7-Phenyl-1H-Pyrrolizine has 12 suppliers, suggesting broader industrial interest .
  • Analogs with simpler substituents (e.g., benzyl or methoxy groups) are more widely available, reflecting lower synthesis complexity .

Research Implications and Limitations

  • Structural Activity Relationships (SAR): The 2,6-dichlorobenzyl and methylsulfanyl groups in the target compound likely enhance lipophilicity and target affinity compared to simpler analogs.
  • Gaps in Data : The evidence lacks comparative studies on solubility, stability, or biological activity. Further experimental validation is required to quantify substituent effects.

References The structural and commercial data referenced in this article are derived from supplier catalogs and chemical databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.